Aptiganel Hydrochloride

Description

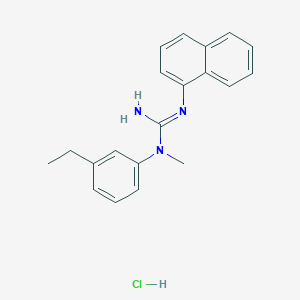

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAKVKWRMCAYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045762 | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137160-11-3 | |

| Record name | Aptiganel hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APTIGANEL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Aptiganel Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (B1665152) Hydrochloride (also known as CNS 1102 or Cerestat) is a selective, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated as a neuroprotective agent, primarily for the treatment of acute ischemic stroke and traumatic brain injury.[1][2] Developed based on a promising preclinical profile in various models of neuronal damage, its mechanism centers on mitigating the excitotoxic cascade initiated by excessive glutamate (B1630785) release during cerebral ischemia.[3][4] Despite strong preclinical evidence, aptiganel did not demonstrate efficacy in human clinical trials and was associated with potential harm, highlighting the significant challenges in translating neuroprotective strategies from animal models to clinical practice.[2][5] This technical guide provides a detailed overview of its core mechanism of action, supported by quantitative data from key studies, experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

The primary mechanism of action of Aptiganel Hydrochloride is its function as a use-dependent, non-competitive antagonist that acts within the ion channel pore of the NMDA receptor.[1][6]

During a cerebral ischemic event, such as a stroke, neuronal depolarization leads to a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[3] This excess glutamate persistently activates postsynaptic receptors, particularly the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of extracellular Ca²⁺ and Na⁺ into the neuron.[7]

This influx, especially the overload of intracellular Ca²⁺, triggers a cascade of neurotoxic events known as excitotoxicity.[7] This cascade includes the activation of degradative enzymes (proteases, lipases, nucleases), the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[7]

Aptiganel exerts its neuroprotective effect by physically blocking the open ion channel of the NMDA receptor. Because it is a non-competitive antagonist, it does not compete with glutamate or glycine (B1666218) for their binding sites. Instead, it enters the channel pore when it is opened by agonist binding and lodges itself within, preventing the translocation of ions. This action effectively decouples receptor activation from the downstream neurotoxic cascade. This mechanism is illustrated in the signaling pathway below.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the CNS 1102 Binding Site on the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CNS 1102 (Aptiganel), a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It delves into the specific binding site of CNS 1102 within the ion channel of the receptor, its mechanism of action, and its pharmacological effects. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to the NMDA Receptor and CNS 1102

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke and traumatic brain injury.

CNS 1102, also known as Aptiganel, is a non-competitive antagonist of the NMDA receptor. It exerts its inhibitory effect by binding to a site within the ion channel pore of the receptor, thereby blocking the influx of ions. This mechanism makes it a candidate for neuroprotective therapies.

The CNS 1102 Binding Site

CNS 1102 acts as an open-channel blocker, meaning it can only access its binding site when the NMDA receptor is in its activated, open state. The binding site is located deep within the ion channel pore, a region that is critical for the passage of Ca²⁺ and Na⁺ ions. This mechanism of action is characteristic of non-competitive antagonists and results in a use-dependent blockade of the NMDA receptor.

Mechanism of Action and Signaling Pathways

The binding of CNS 1102 within the NMDA receptor's ion channel physically obstructs the flow of cations, primarily Ca²⁺. This blockade prevents the downstream signaling cascades that are triggered by excessive Ca²⁺ influx and are associated with excitotoxicity.

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by CNS 1102.

NMDA Receptor Signaling Pathway and CNS 1102 Inhibition.

Quantitative Data

While specific binding affinity constants (Kᵢ, IC₅₀) for CNS 1102 are not consistently reported in the available literature, its pharmacokinetic and pharmacodynamic properties have been characterized in preclinical and clinical studies.

| Parameter | Value | Species | Study Type | Reference |

| Neuroprotective Effects | ||||

| Cortical Neuronal Damage Reduction | Significantly better than placebo (P<0.05) | Rat | Temporary Focal Ischemia | [3][4] |

| Striatal Neuronal Damage Reduction | Significantly better than placebo (P<0.05) | Rat | Temporary Focal Ischemia | [3][4] |

| Axonal Injury Reduction (OD Ratio) | 0.93 ± 0.08 (vs. 0.61 ± 0.18 in placebo, P<0.01) | Rat | Temporary Focal Ischemia | [4] |

| Myelin Sheath Damage Reduction (OD Ratio) | 0.95 ± 0.07 (vs. 0.67 ± 0.19 in placebo, P=0.01) | Rat | Temporary Focal Ischemia | [4] |

| Pharmacokinetics | ||||

| Half-life | ~4 hours | Human | Clinical Trial | [5][6] |

| Volume of Distribution | Large (444 l) | Human | Clinical Trial | [5][6] |

| Clinical Trial Dosing | ||||

| Intravenous Bolus Injection | 1.13 mg/kg | Rat | Neuroprotection Study | [3] |

| Intravenous Infusion | 0.33 mg/kg per hour for 3.75 hours | Rat | Neuroprotection Study | [3] |

| Maximum Tolerated Dose (15 min IV) | 30 micrograms kg⁻¹ | Human | Clinical Trial | [5][6] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to its receptor. For an unlabeled compound like CNS 1102, a competition binding assay is performed against a radiolabeled ligand known to bind to the NMDA receptor ion channel, such as [³H]MK-801.

Objective: To determine the inhibitory constant (Kᵢ) of CNS 1102 for the NMDA receptor ion channel.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

CNS 1102 (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of CNS 1102. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]MK-801 as a function of the CNS 1102 concentration. Determine the IC₅₀ value (the concentration of CNS 1102 that inhibits 50% of specific [³H]MK-801 binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a radioligand binding assay.

Workflow for a Radioligand Binding Assay.

Patch-Clamp Electrophysiology (General Protocol)

This technique allows for the direct measurement of ion flow through single channels or across the entire cell membrane. It can be used to characterize the inhibitory effect of CNS 1102 on NMDA receptor-mediated currents.

Objective: To determine the effect of CNS 1102 on the amplitude and kinetics of NMDA-evoked currents in neurons.

Materials:

-

Cultured neurons or acute brain slices

-

External recording solution (containing NMDA and glycine)

-

Internal pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

CNS 1102 solution

Procedure:

-

Preparation: Prepare cultured neurons or acute brain slices expressing NMDA receptors.

-

Patching: Using a micromanipulator, guide a glass micropipette filled with internal solution to the surface of a neuron and form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

-

Recording: Clamp the cell membrane at a specific voltage and record the baseline current.

-

Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current. Once a stable response is achieved, apply CNS 1102 at various concentrations to the external solution.

-

Data Acquisition: Record the changes in the NMDA-evoked current in the presence of CNS 1102.

-

Data Analysis: Analyze the amplitude and kinetics of the currents before and after the application of CNS 1102 to determine its inhibitory effects.

In Vivo Microdialysis (General Protocol)

This technique is used to measure the extracellular concentrations of neurotransmitters and other molecules in the brain of a living animal. It can be used to assess the neuroprotective effects of CNS 1102 by monitoring changes in biomarkers of excitotoxicity, such as glutamate levels, following an ischemic event.

Objective: To evaluate the effect of CNS 1102 on extracellular glutamate levels in the brain during and after induced ischemia.

Materials:

-

Anesthetized rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Fraction collector

-

HPLC system for glutamate analysis

-

CNS 1102 solution

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or cortex).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Baseline Collection: Collect baseline dialysate samples to determine the basal extracellular glutamate concentration.

-

Ischemia Induction: Induce focal cerebral ischemia (e.g., by middle cerebral artery occlusion).

-

Drug Administration: Administer CNS 1102 (e.g., via intravenous infusion) at the onset of or shortly after the ischemic event.

-

Sample Collection: Continue to collect dialysate samples at regular intervals throughout the ischemic period and during reperfusion.

-

Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.

-

Data Analysis: Compare the changes in extracellular glutamate levels in CNS 1102-treated animals to a vehicle-treated control group.

Conclusion

CNS 1102 (Aptiganel) is a high-affinity, non-competitive antagonist of the NMDA receptor that binds within the ion channel pore. By blocking excitotoxic Ca²⁺ influx, it has demonstrated neuroprotective effects in preclinical models of ischemic injury. While specific quantitative binding data remains elusive in publicly available literature, the provided information on its mechanism of action, in vivo efficacy, and the general experimental protocols for its characterization offer a solid foundation for further research and development. Future studies should aim to definitively quantify the binding affinity of CNS 1102 and to further elucidate its therapeutic potential in various neurological disorders.

References

- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Aptiganel Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel Hydrochloride (also known as CNS 1102) is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective effects in conditions such as stroke and traumatic brain injury. This technical guide provides a detailed overview of its synthesis pathway, based on methodologies reported in peer-reviewed literature and patent documents. The synthesis involves a multi-step process culminating in the formation of the trisubstituted guanidine (B92328) core. This document outlines the detailed experimental protocols, presents key quantitative data, and includes visualizations of the synthetic route to aid in understanding and replication.

Core Synthesis Pathway

The synthesis of this compound proceeds through a convergent pathway, involving the preparation of a key thiourea (B124793) intermediate followed by methylation and subsequent reaction with an aniline (B41778) derivative to form the guanidine core. The final step involves the formation of the hydrochloride salt.

Diagram of the Synthesis Pathway

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 1-Naphthyl isothiocyanate

-

Reaction: 1-Naphthylamine is reacted with thiophosgene to yield 1-naphthyl isothiocyanate.

-

Reagents and Solvents:

-

1-Naphthylamine

-

Thiophosgene (CSCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

-

Procedure:

-

A solution of 1-naphthylamine in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

A solution of thiophosgene in dichloromethane is added dropwise to the stirred solution of 1-naphthylamine.

-

Simultaneously, a saturated aqueous solution of sodium bicarbonate is added to neutralize the HCl formed during the reaction.

-

The reaction mixture is stirred vigorously at 0-5 °C for 2-3 hours.

-

After the reaction is complete, the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 1-naphthyl isothiocyanate as a crude product, which can be used in the next step without further purification.

-

Step 2: Synthesis of N-(1-Naphthyl)-N'-(3-ethylphenyl)thiourea

-

Reaction: 1-Naphthyl isothiocyanate is reacted with 3-ethylaniline to form the corresponding thiourea derivative.

-

Reagents and Solvents:

-

1-Naphthyl isothiocyanate

-

3-Ethylaniline

-

Toluene

-

-

Procedure:

-

A solution of 1-naphthyl isothiocyanate in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

An equimolar amount of 3-ethylaniline is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold toluene, and then with hexane.

-

The solid is dried under vacuum to give N-(1-naphthyl)-N'-(3-ethylphenyl)thiourea.

-

Step 3: Synthesis of S-Methyl-N-(1-naphthyl)-N'-(3-ethylphenyl)isothiourea

-

Reaction: The thiourea intermediate is S-methylated using methyl iodide.

-

Reagents and Solvents:

-

N-(1-Naphthyl)-N'-(3-ethylphenyl)thiourea

-

Methyl iodide (CH₃I)

-

Acetone

-

-

Procedure:

-

A suspension of N-(1-naphthyl)-N'-(3-ethylphenyl)thiourea in acetone is prepared in a round-bottom flask.

-

An excess of methyl iodide is added to the suspension.

-

The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2-3 hours.

-

After cooling, the solvent is removed under reduced pressure to yield the crude S-methylisothiourea hydroiodide salt. This is used directly in the next step.

-

Step 4: Synthesis of Aptiganel (Free Base)

-

Reaction: The S-methylisothiourea intermediate is reacted with methylamine to yield the trisubstituted guanidine, Aptiganel.

-

Reagents and Solvents:

-

S-Methyl-N-(1-naphthyl)-N'-(3-ethylphenyl)isothiourea hydroiodide

-

Methylamine (solution in THF or ethanol)

-

Toluene

-

-

Procedure:

-

The crude S-methylisothiourea hydroiodide is dissolved in toluene.

-

An excess of a solution of methylamine is added to the reaction mixture.

-

The mixture is heated to reflux for 12-18 hours. The evolution of methanethiol (B179389) can be observed.

-

After cooling, the reaction mixture is washed with water to remove any remaining methylamine hydroiodide.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to give the crude free base of Aptiganel.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

-

Step 5: Synthesis of this compound

-

Reaction: The free base of Aptiganel is treated with hydrochloric acid to form the hydrochloride salt.

-

Reagents and Solvents:

-

Aptiganel (free base)

-

Hydrochloric acid (solution in diethyl ether or isopropanol)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

The purified Aptiganel free base is dissolved in a minimal amount of dichloromethane.

-

The solution is cooled in an ice bath.

-

A solution of hydrochloric acid in diethyl ether or isopropanol (B130326) is added dropwise with stirring.

-

A precipitate of this compound will form.

-

The mixture is stirred in the cold for an additional 30 minutes.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

-

Quantitative Data

The following table summarizes the in vitro biological activity of Aptiganel (referred to as compound 40 in the source) as a non-competitive NMDA receptor antagonist.

| Compound | NMDA Receptor (IC₅₀, nM) vs [³H]-MK-801 | σ Receptor (IC₅₀, nM) vs [³H]-DTG |

| Aptiganel (40) | 36 | 2540 |

Data extracted from J. Med. Chem. 1994, 37, 20, 3388–3397.

Signaling Pathway and Experimental Workflow

NMDA Receptor Antagonism by Aptiganel

Aptiganel functions as a non-competitive antagonist at the NMDA receptor ion channel. This means it binds to a site within the ion channel pore, physically blocking the influx of ions such as Ca²⁺.

Caption: Mechanism of NMDA receptor antagonism by Aptiganel.

General Experimental Workflow for Synthesis and Purification

The overall process for synthesizing and purifying a target compound like this compound follows a standardized workflow in medicinal chemistry.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a well-defined process that can be achieved through a series of established organic reactions. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of medicinal chemistry and drug development. The provided visualizations offer a clear and concise representation of the chemical transformations and workflows involved. It is imperative that all synthetic procedures are carried out with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

The Pharmacodynamics of CNS 1102 (Aptiganel): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS 1102, also known as aptiganel (B1665152), is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated primarily for its neuroprotective effects in the context of acute ischemic stroke and traumatic brain injury. This technical guide provides a comprehensive overview of the pharmacodynamics of CNS 1102, including its mechanism of action, downstream signaling effects, and key quantitative data from preclinical and clinical studies. Detailed experimental protocols for assessing its neuroprotective efficacy and for the quantification of the compound in plasma are also presented.

Introduction

Excitotoxic neuronal injury, primarily mediated by the overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785), is a key pathological process in ischemic stroke and other neurological disorders. CNS 1102 was developed as a neuroprotective agent that targets this pathway. As a non-competitive antagonist, it binds to a site within the ion channel of the NMDA receptor, distinct from the glutamate binding site, thereby blocking the influx of calcium and sodium ions that leads to neuronal cell death. Despite promising preclinical data, clinical trials in acute ischemic stroke did not demonstrate efficacy, highlighting the complexities of translating neuroprotective strategies from animal models to human patients. This guide serves as a detailed resource on the pharmacodynamic properties of CNS 1102.

Mechanism of Action

CNS 1102 is a high-affinity, non-competitive antagonist of the NMDA receptor.[1] Its primary mechanism of action involves binding to a site within the ion channel pore of the receptor. This action prevents the influx of cations, particularly Ca2+, which is a critical step in the excitotoxic cascade that leads to neuronal damage following ischemic events.

Signaling Pathways

The blockade of the NMDA receptor by CNS 1102 interrupts several downstream signaling pathways associated with excitotoxicity and neuronal apoptosis.

Figure 1: CNS 1102 Signaling Pathway.

Quantitative Pharmacodynamic Data

Table 1: Pharmacokinetic and Dosing Information from Human Studies

| Parameter | Value | Study Population | Administration | Reference |

| Maximum Tolerated Dose | 30 µg/kg | Healthy Volunteers | 15 min IV infusion | [2] |

| Terminal Elimination Half-life | ~4 hours | Healthy Volunteers | 15 min IV infusion | [2] |

| Steady State Volume of Distribution | 444 L | Healthy Volunteers | 15 min IV infusion | [2] |

| Neuroprotective Plasma Concentration (Premark) | >10 ng/mL | Stroke Patients | IV bolus + infusion | [3] |

| Dosing Regimen (Low Dose) | 3 mg bolus + 0.5 mg/h for 12h | Stroke Patients | IV infusion | [1] |

| Dosing Regimen (High Dose) | 5 mg bolus + 0.75 mg/h for 12h | Stroke Patients | IV infusion | [1] |

Table 2: Preclinical Neuroprotection Data

| Animal Model | Dosing Regimen | Outcome | Reference |

| Rat (transient focal ischemia) | 1.13 mg/kg IV bolus + 0.33 mg/kg/h infusion for 3.75h | Significant reduction in neuronal damage in cortex and striatum | [4] |

| Rat (transient focal ischemia) | 1.13 mg/kg IV bolus + 0.33 mg/kg/h infusion for 3.75h | Significant protection of white matter (axons and myelin) | [4] |

Experimental Protocols

In Vivo Neuroprotection Assessment in a Rat Model of Transient Focal Ischemia

This protocol is based on methodologies described in studies evaluating the neuroprotective effects of CNS 1102.[4]

Figure 2: Workflow for Neuroprotection Study.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Induction of Ischemia: Anesthesia is induced and maintained (e.g., with isoflurane). Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method. The filament is withdrawn after a defined period (e.g., 15 minutes) to allow for reperfusion.

-

Drug Administration: Immediately following reperfusion, animals are randomly assigned to receive either CNS 1102 or vehicle. A typical dosing regimen is an intravenous bolus injection (e.g., 1.13 mg/kg) followed by a continuous intravenous infusion (e.g., 0.33 mg/kg/hour) for a specified duration (e.g., 3.75 hours).[4]

-

Post-operative Care and Euthanasia: Animals are allowed to recover for a predetermined period (e.g., 72 hours) with appropriate post-operative care. At the end of the recovery period, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Histological Analysis: The brains are removed, post-fixed, and processed for histology (e.g., paraffin embedding). Coronal sections are cut and stained to assess neuronal damage (e.g., Hematoxylin and Eosin) and white matter integrity (e.g., Luxol Fast Blue for myelin and Bielschowsky's silver stain for axons).

-

Quantification of Damage: The extent of neuronal necrosis in brain regions like the cortex and striatum is semi-quantitatively scored. White matter damage can be quantified by measuring the optical density of stained axons and myelin sheaths in the internal capsule.

Quantification of CNS 1102 in Human Plasma

A specific, validated, step-by-step protocol for the quantification of CNS 1102 in human plasma is not publicly available in the reviewed literature. However, based on standard practices for the analysis of small molecule drugs in biological matrices, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard approach. The following is a generalized protocol.

Principle:

This method involves the extraction of CNS 1102 and an internal standard from plasma, followed by separation using HPLC and detection by MS/MS.

Materials and Reagents:

-

CNS 1102 reference standard

-

Internal standard (e.g., a deuterated analog of CNS 1102)

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Human plasma (drug-free for calibration standards and quality controls)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Data acquisition and processing software

Generalized Procedure:

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent (e.g., 3 volumes of acetonitrile) containing the internal standard. Vortex to mix and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interferences. Elute CNS 1102 and the internal standard with a suitable solvent. Evaporate the eluent and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for CNS 1102 and the internal standard would need to be determined by direct infusion of the standards.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of CNS 1102 to the internal standard against the nominal concentration of the calibration standards. The concentrations of CNS 1102 in unknown samples are then determined from this curve.

-

Discussion and Conclusion

CNS 1102 is a well-characterized non-competitive NMDA receptor antagonist with demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its pharmacodynamic profile is consistent with its mechanism of action, leading to the blockade of excitotoxic downstream signaling. However, the translation of these promising preclinical findings to the clinical setting has been unsuccessful, a common challenge in the development of neuroprotective agents. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuropharmacology and drug development, offering insights into the pharmacodynamic properties of CNS 1102 and the methodologies used to evaluate such compounds. Further research into the specific downstream signaling effects and the development of more translatable preclinical models are crucial for advancing the field of neuroprotection.

References

- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and tolerability study of aptiganel hydrochloride in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocat.com [biocat.com]

In Vitro Neuroprotective Profile of Aptiganel Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (B1665152) Hydrochloride (also known as CNS 1102) is a selective, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties. It acts within the ion channel of the NMDA receptor, a key player in the excitotoxic cascade that leads to neuronal damage in a variety of neurological conditions, including ischemic stroke.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Aptiganel Hydrochloride, detailing its mechanism of action, summarizing available data, and outlining typical experimental protocols.

Core Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

This compound exerts its neuroprotective effects by directly targeting the NMDA receptor ion channel.[1][3] Under conditions of excessive glutamate (B1630785) release, as occurs during an ischemic event, NMDA receptors are over-activated, leading to a massive influx of calcium (Ca2+) into the neuron. This calcium overload triggers a cascade of detrimental downstream events, including the activation of degradative enzymes, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[5][6][7]

Aptiganel, as a non-competitive antagonist, binds to a site within the NMDA receptor's ion channel, physically obstructing the flow of ions, primarily Ca2+.[1] This action is independent of the glutamate binding site, making it an effective blocker even in the presence of high concentrations of this excitatory neurotransmitter.

Quantitative Analysis of In Vitro Neuroprotection

| Assay Type | Typical Endpoint Measured | Expected Effect of this compound |

| Cell Viability Assays | ||

| MTT Assay | Conversion of MTT to formazan (B1609692) (indicative of metabolic activity) | Increased formazan production in the presence of an excitotoxin |

| LDH Release Assay | Lactate dehydrogenase in culture medium (indicative of cell lysis) | Decreased LDH release in the presence of an excitotoxin |

| Trypan Blue Exclusion | Number of viable (unstained) cells | Increased percentage of viable cells |

| Ion Flux Assays | ||

| Fluorescent Ca2+ Imaging (e.g., Fura-2, Fluo-4) | Intracellular calcium concentration ([Ca2+]i) | Attenuation of glutamate-induced increase in [Ca2+]i |

| Electrophysiology | ||

| Patch-Clamp | NMDA-mediated currents | Inhibition of inward currents in response to NMDA application |

| Biochemical Assays | ||

| ROS Detection (e.g., DCFDA) | Levels of reactive oxygen species | Reduction in ROS production following excitotoxic insult |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate in vitro assessment of neuroprotective compounds like this compound. Below are representative methodologies for key experiments.

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This is a foundational assay to evaluate the direct neuroprotective effects of a compound against glutamate-induced cell death.

a. Cell Culture:

-

Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rats or mice.

-

Cells are plated on poly-D-lysine coated plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).

-

Cultures are maintained at 37°C in a humidified 5% CO2 incubator for 7-14 days to allow for maturation and synapse formation.

b. Excitotoxicity Induction:

-

On the day of the experiment, the culture medium is replaced with a balanced salt solution (e.g., HBSS).

-

Neurons are pre-incubated with various concentrations of this compound for a specified period (e.g., 30-60 minutes).

-

Glutamate is then added to the medium at a final concentration known to induce significant cell death (e.g., 50-100 µM) and incubated for a defined duration (e.g., 15-30 minutes).

c. Assessment of Neuroprotection:

-

Following glutamate exposure, the medium is replaced with fresh, glutamate-free culture medium (still containing the respective concentrations of this compound).

-

Cell viability is assessed 24 hours later using standard methods such as the MTT assay or by counting viable neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).

Oxygen-Glucose Deprivation (OGD) Model

The OGD model simulates the conditions of ischemic stroke in vitro by depriving neuronal cultures of both oxygen and glucose.[8][9][10][11]

a. OGD Procedure:

-

Mature primary neuronal cultures are washed and the medium is replaced with a glucose-free balanced salt solution.

-

The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration that induces significant but sub-maximal cell death (e.g., 60-90 minutes).

-

This compound is typically added to the glucose-free medium before and during the OGD period.

b. Reperfusion and Assessment:

-

Following the OGD period, the glucose-free medium is replaced with the original, complete culture medium (reoxygenation/reperfusion).

-

Cell viability and other endpoints (e.g., apoptosis markers, mitochondrial function) are assessed at various time points after reperfusion (e.g., 24, 48, or 72 hours).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in this compound's neuroprotective action and a typical experimental workflow for its in vitro evaluation.

References

- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. In vitro ischemia promotes glutamate-mediated free radical generation and intracellular calcium accumulation in hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate-induced calcium transient triggers delayed calcium overload and neurotoxicity in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Ischemia Promotes Glutamate-Mediated Free Radical Generation and Intracellular Calcium Accumulation in Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 11. In Vitro Oxygen Glucose Deprivation Model of Ischemic Stroke: A Proteomics-Driven Systems Biological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Abbreviated History of Aptiganel Hydrochloride in Ischemic Stroke: A Promising Neuroprotectant's Journey Through Clinical Trials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The concept of neuroprotection in acute ischemic stroke has been a tantalizing goal for decades. Among the many candidates, Aptiganel Hydrochloride (CNS 1102), also known as Cerestat, emerged as a promising agent due to its targeted mechanism of action. This technical guide provides a comprehensive historical overview of the clinical trials of this compound for the treatment of ischemic stroke, with a focus on quantitative data, experimental protocols, and the underlying scientific rationale.

This compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] During an ischemic event, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions and triggering a cascade of neurotoxic events that result in neuronal death.[4][5] By blocking the ion channel of the NMDA receptor, Aptiganel was designed to interrupt this excitotoxic cascade and preserve brain tissue.[1][6] Preclinical studies in various animal models of focal cerebral ischemia demonstrated significant neuroprotective effects, with reductions in infarct volume of up to 70% when administered within an hour of stroke onset.[6] These encouraging results paved the way for human clinical trials.

Quantitative Data Summary

The clinical development of this compound for ischemic stroke culminated in a significant, multicenter, randomized, double-blind, placebo-controlled trial. The following tables summarize the key quantitative data from this pivotal study.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Placebo (n=214) | Low-Dose Aptiganel (n=200) | High-Dose Aptiganel (n=214) |

| Mean Age (years) | 71.5 | 71.5 | 71.5 |

| Male (%) | 50.3% | 50.3% | 50.3% |

| Mean NIHSS Score at Baseline | 13.9 | 14.1 | 14.2 |

| Time from Stroke Onset to Treatment (hours, median) | 5.1 | 5.0 | 5.0 |

| History of Hypertension (%) | 69.6% | 71.0% | 68.2% |

| History of Atrial Fibrillation (%) | 22.4% | 20.5% | 23.8% |

| History of Diabetes Mellitus (%) | 24.3% | 27.5% | 26.6% |

Data sourced from Albers et al., JAMA 2001.[1]

Table 2: Dosing Regimens

| Treatment Group | Bolus Dose | Infusion Dose | Duration |

| Placebo | Placebo | Placebo | 12 hours |

| Low-Dose Aptiganel | 3 mg | 0.5 mg/h | 12 hours |

| High-Dose Aptiganel | 5 mg | 0.75 mg/h | 12 hours |

Data sourced from Albers et al., JAMA 2001.[1]

Table 3: Primary and Secondary Efficacy Outcomes

| Outcome Measure | Placebo (n=214) | Low-Dose Aptiganel (n=200) | High-Dose Aptiganel (n=214) | P-Value |

| Median Modified Rankin Scale (mRS) Score at 90 Days | 3 | 3 | 3 | .31 |

| Favorable Outcome (mRS 0-1) at 90 Days (%) | 24.8% | 22.0% | 21.0% | NS |

| Mean Change in NIHSS Score at 7 Days | -0.8 | Not Reported | +0.9 | .04 |

Data sourced from Albers et al., JAMA 2001.[1] NS: Not Significant

Table 4: Safety Outcomes (Mortality)

| Time Point | Placebo (n=214) | Low-Dose Aptiganel (n=200) | High-Dose Aptiganel (n=214) | P-Value (vs. Placebo) |

| Mortality at 120 Days (%) | 19.2% | 22.5% | 26.3% | .39 (Low-Dose), .06 (High-Dose) |

Data sourced from Albers et al., JAMA 2001.[1]

Experimental Protocols

The pivotal clinical trial of this compound was a nested phase 2/phase 3 randomized controlled trial conducted between July 1996 and September 1997 across 156 medical centers in multiple countries.[1]

Inclusion and Exclusion Criteria

-

Inclusion Criteria:

-

Age 18 years or older.

-

Clinical diagnosis of acute hemispheric ischemic stroke.

-

Treatment initiation within 6 hours of definite stroke onset.

-

National Institutes of Health Stroke Scale (NIHSS) score of at least 4.

-

Pre-stroke modified Rankin Scale (mRS) score of 1 or less.

-

-

Exclusion Criteria:

-

Rapidly improving neurological signs.

-

Evidence of intracranial hemorrhage on computed tomography (CT) scan.

-

Seizure at stroke onset.

-

Severe comorbid illness limiting potential for improvement.

-

Systolic blood pressure >200 mm Hg or diastolic blood pressure >120 mm Hg.

-

Treatment Administration

Eligible and consented patients were randomized to receive placebo, low-dose aptiganel, or high-dose aptiganel. The study drug was administered as an intravenous bolus followed by a 12-hour continuous infusion.[1]

Outcome Assessments

-

Primary Efficacy Endpoint: The primary measure of clinical outcome was the score on the modified Rankin Scale (mRS) at 90 days after the stroke.[1] The mRS is a 7-point scale for measuring the degree of disability or dependence in the daily activities of people who have had a stroke.

-

Secondary Efficacy Endpoints: These included mortality at 120 days and the change in the National Institutes of Health Stroke Scale (NIHSS) score at 7 days after stroke.[1]

-

Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms, and laboratory tests.

Statistical Analysis

The primary analysis was a comparison of the distribution of the 90-day mRS scores among the three treatment groups. The sample size was planned for a larger phase 3 trial, but the study was suspended early by the data and safety monitoring board due to a lack of efficacy and a trend towards increased mortality in the high-dose group.[1][7]

Signaling Pathways and Experimental Workflows

To visually represent the scientific basis and the operational conduct of the this compound clinical trials, the following diagrams are provided in the DOT language for Graphviz.

Caption: Signaling pathway of excitotoxicity in ischemic stroke and the mechanism of action of this compound.

Caption: Experimental workflow of the this compound clinical trial for acute ischemic stroke.

Conclusion and Future Directions

The clinical trials of this compound for ischemic stroke, despite a strong preclinical rationale, ultimately failed to demonstrate efficacy and raised safety concerns.[1][8][9] The primary endpoint of improved functional outcome at 90 days was not met, and there was a concerning, albeit not statistically significant, trend towards increased mortality in the high-dose group.[1] The reasons for this failure are likely multifactorial and reflect the broader challenges in translating neuroprotective strategies from animal models to human clinical practice.[10] Potential contributing factors include the narrow therapeutic window, the heterogeneity of stroke subtypes in the patient population, and the possibility that blocking NMDA receptors, which are crucial for normal neuronal function, may have off-target detrimental effects.[1][3] The history of this compound serves as a critical case study in the development of neuroprotective agents for stroke, highlighting the importance of refining patient selection, optimizing dosing, and perhaps exploring combination therapies in future clinical trials.

References

- 1. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound in acute ischemic stroke: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. Neuroprotection in stroke [medscape.com]

- 8. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rochester.edu [rochester.edu]

- 10. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

Aptiganel Hydrochloride: A Technical Review of its Discovery, Development, and Discontinuation

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Aptiganel (B1665152) Hydrochloride (CNS 1102) emerged as a promising neuroprotective agent targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade following ischemic stroke and traumatic brain injury. Preclinical studies demonstrated significant neuroprotective effects in various animal models, fueling optimism for its therapeutic potential. However, this initial promise did not translate into clinical success. Phase II and III clinical trials were ultimately terminated due to a lack of efficacy and safety concerns, including increased mortality and adverse cardiovascular and central nervous system effects. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Aptiganel Hydrochloride, offering valuable insights for researchers and professionals in the field of neuroprotective drug development. The document details the drug's mechanism of action, summarizes key preclinical and clinical data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes complex biological and experimental pathways using Graphviz diagrams.

Introduction

Ischemic stroke and traumatic brain injury (TBI) represent major global health challenges, characterized by a complex pathophysiology involving a cascade of deleterious events, a significant component of which is excitotoxicity. This process, primarily mediated by the overactivation of glutamate (B1630785) receptors, leads to neuronal death and subsequent neurological deficits. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in this excitotoxic cascade.[1][2] This understanding spurred the development of NMDA receptor antagonists as a potential therapeutic strategy for these acute neurological injuries.[3]

This compound, also known as CNS 1102, was developed as a selective, non-competitive antagonist of the NMDA receptor. It demonstrated considerable promise in preclinical models of focal cerebral ischemia and traumatic brain injury, consistently reducing infarct volume and improving neurological outcomes in animal studies.[4][5] These encouraging preclinical findings led to its advancement into clinical trials with the hope of providing a much-needed neuroprotective therapy for stroke patients.[6]

However, the translation from preclinical efficacy to clinical benefit proved to be a significant hurdle. A series of clinical trials, including a large, randomized controlled trial, failed to demonstrate a clinical benefit of Aptiganel in patients with acute ischemic stroke. Furthermore, the trials revealed a concerning safety profile, with trends toward increased mortality and a higher incidence of adverse events in the treatment arms. The development of this compound was subsequently discontinued.

This in-depth technical guide aims to provide a comprehensive retrospective on the journey of this compound, from its discovery and promising preclinical development to its ultimate failure in the clinical arena. By examining the scientific and clinical data, this document seeks to offer valuable lessons and insights for the ongoing quest to develop effective neuroprotective therapies.

Mechanism of Action

This compound is a selective, non-competitive antagonist that acts on the ion channel associated with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of GluN1 and GluN2 subunits.[7] For the channel to open, it requires the binding of two co-agonists: glutamate to the GluN2 subunit and glycine (B1666218) or D-serine to the GluN1 subunit.[2][8] Upon activation, the channel becomes permeable to cations, most notably Ca2+.[8]

Under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium ion (Mg2+) in a voltage-dependent manner.[8] Depolarization of the postsynaptic membrane relieves this Mg2+ block, allowing for ion influx. In pathological conditions such as ischemic stroke, excessive glutamate release leads to over-activation of NMDA receptors, resulting in a massive influx of Ca2+. This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell death, a process known as excitotoxicity.[1]

This compound exerts its neuroprotective effect by binding with high affinity to a site within the ion channel of the NMDA receptor. This binding physically obstructs the flow of ions, including Ca2+, through the channel, even when glutamate and glycine are bound to their respective sites. As a non-competitive antagonist, its action is not overcome by high concentrations of glutamate, making it a potentially robust neuroprotective agent in the context of excitotoxicity.

Preclinical Development

This compound demonstrated significant neuroprotective effects in a variety of preclinical models of acute neurological injury. These studies were crucial in establishing the rationale for its clinical development.

In Vitro Studies

In primary neuronal cultures, Aptiganel was shown to protect neurons from glutamate-induced excitotoxicity. These in vitro assays were fundamental in confirming the drug's mechanism of action and its potential as a neuroprotective agent.

Glutamate Excitotoxicity Assay using Lactate Dehydrogenase (LDH) Release:

This assay is a common method to quantify cell death by measuring the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats or mice and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and L-glutamine) on poly-D-lysine coated plates. Cultures are maintained for at least 14 days in vitro to allow for maturation and synapse formation.[9]

-

Compound Incubation: Prior to the glutamate challenge, the neuronal cultures are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[10]

-

Glutamate Insult: An excitotoxic concentration of L-glutamate (e.g., 25 µM) is added to the culture medium.[1] The duration of glutamate exposure can vary (e.g., 60 minutes), after which the glutamate-containing medium is replaced with fresh, pre-warmed medium.[1]

-

LDH Assay: After a recovery period (e.g., 24 hours) post-glutamate exposure, a sample of the culture supernatant is collected.[10] The amount of LDH released is quantified using a commercially available LDH cytotoxicity assay kit. The assay involves the reduction of NAD+ to NADH by LDH, which then reduces a tetrazolium salt to a colored formazan (B1609692) product.[1][11] The absorbance of the formazan is measured spectrophotometrically at 490 nm.[1]

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the LDH release in Aptiganel-treated cultures to that in vehicle-treated, glutamate-exposed cultures and untreated control cultures.

In Vivo Studies

Aptiganel's neuroprotective efficacy was evaluated in several animal models of ischemic stroke and traumatic brain injury.

The most common animal model used to evaluate potential stroke therapies is the middle cerebral artery occlusion (MCAO) model in rodents. Aptiganel was shown to reduce infarct volume by 40-70% in rat models of both permanent and temporary MCAO when administered up to one hour after the ischemic insult.[5]

Table 1: Summary of Preclinical Efficacy of Aptiganel in Focal Cerebral Ischemia

| Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |

| Rat MCAO (permanent) | Not specified | Infarct Volume | 40-70% reduction | [5] |

| Rat MCAO (temporary) | Not specified | Infarct Volume | 40-70% reduction | [5] |

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:

This model mimics human ischemic stroke by temporarily blocking blood flow to the middle cerebral artery.

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[12][13] The ECA is ligated distally, and a temporary clip is placed on the ICA.[14] A small incision is made in the ECA stump.[13] A silicon-coated monofilament suture (e.g., 4-0 nylon) is introduced through the ECA into the ICA and advanced until it occludes the origin of the middle cerebral artery (MCA).[12][15] The occlusion is typically maintained for a specific duration (e.g., 60 or 120 minutes).[12]

-

Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.[14] The ECA stump is then permanently ligated.

-

Drug Administration: this compound or vehicle is administered intravenously at a predetermined time point relative to the onset of ischemia.

-

Outcome Assessment:

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed.[14] The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).[14] The infarct volume is then quantified using image analysis software.

-

Aptiganel was also evaluated in a controlled cortical impact (CCI) injury model in rats, a widely used model of TBI.

Table 2: Summary of Preclinical Efficacy of Aptiganel in Traumatic Brain Injury

| Animal Model | Dosing Regimen | Primary Outcome(s) | Result(s) | Reference |

| Rat CCI | Not specified | Contusion Volume, Hemispheric Swelling | Decreased contusion volume and hemispheric swelling | [5] |

Controlled Cortical Impact (CCI) Injury in Rats:

This model produces a focal contusion by directly impacting the exposed cortex.

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.[7][8]

-

Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., the parietal cortex).[7][16]

-

Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura mater at a defined velocity, depth, and dwell time.[17][18]

-

Drug Administration: this compound or vehicle is administered at a specified time point post-injury.

-

Outcome Assessment:

-

Contusion Volume Measurement: At a predetermined time point, animals are euthanized, and their brains are sectioned and stained (e.g., with cresyl violet). The contusion volume is then calculated using stereological methods.

-

Brain Edema Measurement: Brain edema can be assessed using the wet-dry weight method.[19] Brain tissue samples from the injured and contralateral hemispheres are weighed before and after drying in an oven to determine the water content.[19]

-

Clinical Development

Based on the promising preclinical data, this compound advanced into clinical trials for the treatment of acute ischemic stroke.

Phase II Studies

Several Phase II studies were conducted to assess the safety, tolerability, and pharmacokinetics of Aptiganel in both healthy volunteers and stroke patients. These studies established a dose-dependent profile of central nervous system (CNS) and cardiovascular side effects, including elevated blood pressure.[20] A tolerable dose that achieved plasma concentrations shown to be neuroprotective in animal models was identified.[20]

Table 3: Summary of a Phase II Safety and Tolerability Study of Aptiganel in Acute Ischemic Stroke

| Study Design | Patient Population | Dosing Regimens | Key Findings | Reference |

| Double-blind, randomized, placebo-controlled, multicenter | 46 patients with acute ischemic stroke within 24 hours of onset | Ascending IV bolus doses (3, 4.5, 6, and 7.5 mg); Bolus followed by infusion (6 mg + 1 mg/h; 4.5 mg + 0.75 mg/h for 12 hours) | 4.5 mg bolus + 0.75 mg/h infusion was tolerable but caused a mean rise in systolic blood pressure of ~30 mm Hg and some CNS effects. Achieved plasma concentrations >10 ng/mL. | [20] |

Phase II Clinical Trial Design (Safety and Tolerability):

-

Patient Population: Patients with acute ischemic stroke presenting within a specific time window (e.g., 24 hours) from symptom onset.[20]

-

Inclusion/Exclusion Criteria: Specific criteria were used to select a relatively homogenous patient population.

-

Study Design: Double-blind, randomized, placebo-controlled, dose-escalation design.[20]

-

Randomization: Patients were randomly assigned to receive either this compound at different dose levels or a placebo.[20]

-

Intervention: Intravenous administration of the study drug as a bolus followed by a continuous infusion for a specified duration (e.g., 12 hours).[20]

-

Assessments:

-

Safety and Tolerability: Monitoring of vital signs, adverse events, and laboratory parameters.

-

Pharmacokinetics: Serial blood sampling to determine the plasma concentration of Aptiganel.

-

Neurological and Functional Status: Assessment at baseline and follow-up using scales such as the NIHSS and the Modified Rankin Scale (mRS).

-

Phase II/III Efficacy Trial

A large, nested Phase II/III randomized controlled trial was initiated to determine the efficacy of Aptiganel in improving clinical outcomes in patients with acute ischemic stroke.

Table 4: Summary of the Phase II/III Randomized Controlled Trial of Aptiganel in Acute Ischemic Stroke

| Study Design | Patient Population | Dosing Regimens | Primary Efficacy Endpoint | Key Results | Reference |

| Nested phase 2/phase 3 randomized controlled trial | 628 patients with hemispheric ischemic stroke within 6 hours of onset | High-dose: 5-mg bolus + 0.75 mg/h for 12 hours; Low-dose: 3-mg bolus + 0.5 mg/h for 12 hours; Placebo | Modified Rankin Scale (mRS) score at 90 days | No improvement in outcome for either Aptiganel group compared to placebo. Trend towards higher mortality in the high-dose group. |

Phase III Clinical Trial Design (Efficacy):

-

Patient Population: Patients with acute hemispheric ischemic stroke presenting within 6 hours of symptom onset.

-

Inclusion/Exclusion Criteria: Similar to Phase II studies but potentially with more refined criteria.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

-

Randomization: Patients were randomly assigned to one of three treatment groups: high-dose Aptiganel, low-dose Aptiganel, or placebo.

-

Intervention: Intravenous administration of the assigned treatment for 12 hours.

-

Primary and Secondary Endpoints:

-

Primary: The primary measure of efficacy was the Modified Rankin Scale (mRS) score at 90 days post-stroke. The mRS is a 7-point scale (0-6) that measures the degree of disability or dependence in daily activities.

-

Secondary: Secondary endpoints included mortality and the change in the National Institutes of Health Stroke Scale (NIHSS) score at 7 days. The NIHSS is a systematic assessment tool that provides a quantitative measure of stroke-related neurologic deficit.

-

Reasons for Discontinuation

The development of this compound was terminated due to the unfavorable results of the Phase II/III clinical trial. The trial was suspended by the sponsor and the independent data and safety monitoring board because of a lack of efficacy and a potential for harm.

The key findings that led to the discontinuation were:

-

Lack of Efficacy: There was no improvement in the primary outcome (mRS score at 90 days) for patients treated with either low-dose or high-dose Aptiganel compared to placebo.

-

Potential for Harm: A trend towards increased mortality was observed in the high-dose Aptiganel group compared to the placebo group. Additionally, adverse events such as somnolence, confusion, cerebral edema, hypertension, and ventricular dysrhythmias were more common in patients treated with Aptiganel.

Conclusion

The story of this compound is a salient example of the challenges inherent in translating promising preclinical findings for neuroprotective agents into clinically effective therapies. Despite a strong scientific rationale and robust preclinical data, Aptiganel failed to demonstrate efficacy in human trials and was associated with significant safety concerns. This outcome underscores the complexities of acute ischemic stroke pathophysiology and the difficulty in targeting a single mechanism in a heterogeneous patient population.

The discontinuation of Aptiganel, along with other NMDA receptor antagonists, has prompted a re-evaluation of strategies for neuroprotection. Several factors may have contributed to its failure, including the narrow therapeutic window for intervention, the potential for off-target effects, and the challenge of achieving a therapeutic concentration in the brain without causing systemic toxicity. The lessons learned from the development of this compound continue to inform the design of future preclinical studies and clinical trials for neuroprotective agents, emphasizing the need for more sophisticated animal models, a better understanding of the blood-brain barrier, and the development of drugs with improved safety profiles. While Aptiganel did not fulfill its initial promise, its journey provides invaluable knowledge for the ongoing effort to develop effective treatments for acute neurological injuries.

References

- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 2. Dissecting diverse functions of NMDA receptors by structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Aptiganel Hcl (Cerestat) in Early Acute Stroke Treatment - Claude Hemphill [grantome.com]

- 7. [PDF] Structure, function, and allosteric modulation of NMDA receptors | Semantic Scholar [semanticscholar.org]

- 8. portlandpress.com [portlandpress.com]

- 9. mdpi.com [mdpi.com]

- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 11. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Transient Intraluminal Filament Middle Cerebral Artery Occlusion Stroke Model in Rats: A Step-by-Step Guide and Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. protocols.io [protocols.io]

- 17. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. An investigation of cerebral edema and injury volume assessments for controlled cortical impact injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research Applications of CNS 1102

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS 1102, also known as aptiganel (B1665152) or Cerestat, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in basic neuroscience research. Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting excessive calcium influx that leads to excitotoxicity and subsequent neuronal cell death. This technical guide provides a comprehensive overview of the core basic research applications of CNS 1102, with a focus on its neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Core Mechanism of Action: Antagonism of the NMDA Receptor

CNS 1102 exerts its neuroprotective effects by targeting the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system. Under pathological conditions such as ischemia or trauma, excessive release of the neurotransmitter glutamate (B1630785) leads to overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺) into the neuron, initiating a cascade of neurotoxic events.

CNS 1102 is a use-dependent, non-competitive antagonist, meaning it preferentially binds to the NMDA receptor when the channel is in its open state, a state induced by the binding of glutamate and a co-agonist like glycine. It specifically binds to a site within the ion channel pore, often referred to as the phencyclidine (PCP) binding site, effectively blocking the channel and preventing further Ca²⁺ influx.[1] This action is crucial in mitigating the downstream effects of excitotoxicity.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

The overactivation of NMDA receptors and the subsequent Ca²⁺ overload trigger several downstream pathways leading to neuronal death. Key events in this excitotoxic cascade include:

-

Activation of Catabolic Enzymes: Elevated intracellular Ca²⁺ activates various enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components.

-

Mitochondrial Dysfunction: Excessive Ca²⁺ is taken up by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c. This impairs ATP production and increases the generation of reactive oxygen species (ROS).

-

Nitric Oxide Synthase (nNOS) Activation: Ca²⁺ influx activates nNOS, leading to the production of nitric oxide (NO). While NO has physiological roles, in excess and in the presence of superoxide (B77818) radicals, it forms the highly damaging peroxynitrite (ONOO⁻).

-

Oxidative Stress: The combination of mitochondrial dysfunction and other enzymatic activities leads to a surge in ROS and reactive nitrogen species (RNS), causing widespread damage to lipids, proteins, and DNA.

-

Apoptosis and Necrosis: Depending on the severity and duration of the excitotoxic insult, neurons may undergo either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

The following diagram illustrates the signaling pathway of NMDA receptor-mediated excitotoxicity and the point of intervention for CNS 1102.

Basic Research Applications and Quantitative Data

The primary basic research application of CNS 1102 is as a neuroprotective agent in models of acute neuronal injury. The following sections summarize key findings from preclinical studies in ischemic stroke and traumatic brain injury.

Neuroprotection in Ischemic Stroke

CNS 1102 has demonstrated significant neuroprotective effects in animal models of focal cerebral ischemia. Studies have shown that it can reduce the size of the ischemic lesion and improve neurological outcomes.

| Study Parameter | Vehicle (Control) Group | CNS 1102-Treated Group | P-value | Reference |

| Neuronal Damage (Cortex) | Significantly higher | Significantly lower | < 0.05 | |

| Neuronal Damage (Striatum) | Significantly higher | Significantly lower | < 0.05 | |

| Axonal Integrity (OD Ratio) | 0.61 ± 0.18 | 0.93 ± 0.08 | < 0.01 | |

| Myelin Sheath Integrity (OD Ratio) | 0.67 ± 0.19 | 0.95 ± 0.07 | = 0.01 | |

| Neurological Score | Significantly worse | Significantly improved | < 0.05 |

OD Ratio: Optical Density Ratio, a measure of structural integrity.

Neuroprotection in Traumatic Brain Injury (TBI)

CNS 1102 has also been investigated for its neuroprotective potential in models of TBI. Research indicates that it can reduce post-traumatic brain edema, lower intracranial pressure, and decrease the volume of the contusion.

| Study Parameter | Vehicle (Control) Group | CNS 1102-Treated Group | P-value | Reference |

| Contusion Volume (mm³) | 77.3 ± 5.8 | 66.8 ± 3.9 | < 0.05 | |

| Hemispheric Swelling (%) | 11.1 ± 0.8 | 8.2 ± 1.4 | Not specified | |

| Brain Water Content (%) | 82.78 ± 0.12 | 82.30 ± 0.18 | < 0.05 | |

| Intracranial Pressure (ICP) (mm Hg) | 31.7 ± 3.5 | 26.3 ± 2.2 | Not specified | |

| Cerebral Perfusion Pressure (CPP) (mm Hg) | 57.7 ± 4.8 | 82.1 ± 4.4 | < 0.05 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the basic research applications of CNS 1102.

In Vivo Model: Temporary Focal Ischemia in Rats

This protocol is adapted from a study demonstrating the neuroprotective effects of CNS 1102 in a rat model of stroke.

Objective: To assess the neuroprotective effect of CNS 1102 on gray and white matter after temporary focal cerebral ischemia.

Animal Model: Male Sprague-Dawley rats.

Experimental Groups:

-

CNS 1102 Group: Treated with CNS 1102.

-

Vehicle Group: Treated with saline.

Surgical Procedure (Intraluminal Suture Occlusion Model):

-

Anesthetize the rat (e.g., with isoflurane).

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and the pterygopalatine artery.

-

Insert a nylon suture filament through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 15 minutes of occlusion, withdraw the suture to allow reperfusion.

Drug Administration:

-

Immediately after reperfusion, administer an intravenous (i.v.) bolus injection of CNS 1102 (1.13 mg/kg in saline) or an equivalent volume of saline.

-

Follow the bolus with a continuous i.v. infusion of CNS 1102 (0.33 mg/kg per hour) or saline for 3.75 hours.

Post-operative Care and Assessment:

-